molecular formula C15H18N2O2S B2666929 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea CAS No. 1351587-75-1

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea

Cat. No.: B2666929
CAS No.: 1351587-75-1
M. Wt: 290.38
InChI Key: OWRYPMFDVAMZFS-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea is a synthetic organic compound that features a thiophene ring, a phenethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea typically involves the reaction of thiophene derivatives with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The phenethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea is unique due to its combination of a thiophene ring, phenethyl group, and urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-13(14-7-4-10-20-14)11-17-15(19)16-9-8-12-5-2-1-3-6-12/h1-7,10,13,18H,8-9,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYPMFDVAMZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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